molecular formula C11H20N2O B7501855 4-(Cyclohexylmethyl)piperazin-2-one

4-(Cyclohexylmethyl)piperazin-2-one

Cat. No.: B7501855
M. Wt: 196.29 g/mol
InChI Key: DWYMGNRXQXNOQF-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)piperazin-2-one is a chemical compound belonging to the piperazine family Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethyl)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazin-2-one .

Industrial Production Methods

Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process yields piperazine as a co-product, which can then be further functionalized to produce this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the cyclohexylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced piperazine derivatives.

    Substitution: Formation of N-alkylated or N-arylated piperazines.

Scientific Research Applications

4-(Cyclohexylmethyl)piperazin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects. For example, piperazine derivatives are known to interact with neurotransmitter receptors, which can affect neurological functions .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, which lacks the cyclohexylmethyl group.

    1-(Cyclohexylmethyl)piperazine: Similar structure but without the carbonyl group at the 2-position.

    4-(Cyclohexylmethyl)piperidine: Contains a similar cyclohexylmethyl group but with a different ring structure.

Uniqueness

4-(Cyclohexylmethyl)piperazin-2-one is unique due to the presence of both the cyclohexylmethyl group and the carbonyl group at the 2-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(cyclohexylmethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11-9-13(7-6-12-11)8-10-4-2-1-3-5-10/h10H,1-9H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYMGNRXQXNOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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